molecular formula C7H6Cl2O B165449 2,4-Dichloroanisole CAS No. 553-82-2

2,4-Dichloroanisole

Cat. No.: B165449
CAS No.: 553-82-2
M. Wt: 177.02 g/mol
InChI Key: CICQUFBZCADHHX-UHFFFAOYSA-N
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Description

2,4-Dichloroanisole: is an organic compound with the molecular formula C₇H₆Cl₂O . It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is known for its role in the formation of musty odors in various products, including wine and water, due to its low odor threshold .

Mechanism of Action

Target of Action

2,4-Dichloroanisole is a chemical compound that is primarily known as a transformation product

Mode of Action

It is known to be a transformation product, which suggests it may be involved in various biochemical reactions .

Biochemical Pathways

It has been suggested that chloroanisoles, including this compound, could be formed in water treatment processes . This suggests that the compound may interact with biochemical pathways related to water treatment and purification.

Pharmacokinetics

It is known that the compound is slightly mobile and has a medium potential for particle-bound transport . This suggests that it may have the ability to distribute throughout an environment or organism, but more research is needed to confirm this.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound may have toxic effects at the cellular level, but more research is needed to confirm this.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its formation has been observed to be more active at pH 5.5 due to acid-catalyzed effects . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dichloroanisole are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound could be involved in the detoxification of 2,4-dichlorophenol by marine-derived mesophotic symbiotic fungi .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that chlorophenols, a group of compounds to which this compound belongs, can have significant effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound can undergo various transformations over time, potentially leading to changes in its effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

It has been suggested that the compound could be involved in the transformation of pollutants by fungi .

Transport and Distribution

It is known that the compound is slightly mobile and has a medium potential for particle-bound transport .

Subcellular Localization

It is known that the compound can interact with various cellular components, potentially influencing its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloroanisole can be synthesized through the methylation of 2,4-dichlorophenol. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenol and the methylating agent into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2,4-dihydroxyanisole.

    Oxidation Reactions: The methoxy group can be oxidized to form 2,4-dichlorophenol.

    Reduction Reactions: The compound can be reduced to form 2,4-dichlorotoluene.

Common Reagents and Conditions:

Major Products Formed:

    2,4-Dihydroxyanisole: from substitution.

    2,4-Dichlorophenol: from oxidation.

    2,4-Dichlorotoluene: from reduction.

Scientific Research Applications

2,4-Dichloroanisole has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4,6-Trichloroanisole
  • 2,6-Dichloroanisole
  • 2,3,4,6-Tetrachloroanisole
  • Pentachloroanisole

Comparison: 2,4-Dichloroanisole is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and odor profile. Compared to 2,4,6-trichloroanisole, which is known for causing cork taint in wine, this compound has a less intense odor but still contributes to musty smells. The presence of two chlorine atoms makes it less reactive than its higher chlorinated counterparts, such as pentachloroanisole .

Properties

IUPAC Name

2,4-dichloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICQUFBZCADHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060286
Record name 2,4-Dichloroanisole
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-82-2, 54518-15-9
Record name 2,4-Dichloroanisole
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Record name 2,4-Dichloroanisole
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Record name Benzene, dichloromethoxy-
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Record name 2,4-Dichloroanisole
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Record name Benzene, 2,4-dichloro-1-methoxy-
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Record name 2,4-Dichloroanisole
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Record name 2,4-DICHLOROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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